molecular formula C13H15FIN5O3 B12785544 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)- CAS No. 151725-76-7

9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)-

Cat. No.: B12785544
CAS No.: 151725-76-7
M. Wt: 435.19 g/mol
InChI Key: VYRZQLHQPLXFQH-DQRYNJFASA-N
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Description

9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)-: is a synthetic nucleoside analog. This compound is structurally related to purine nucleosides and is characterized by the presence of a fluorine and iodine atom, as well as an isopropylidene group. These modifications confer unique properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)- typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable purine nucleoside precursor.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Iodination: The iodine atom is introduced using iodine monochloride (ICl) or other iodinating agents.

    Isopropylidene Protection: The hydroxyl groups are protected using acetone and an acid catalyst to form the isopropylidene group.

    Deoxygenation: The 5-deoxy modification is achieved through selective reduction reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)-: undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form deoxy derivatives.

    Hydrolysis: The isopropylidene group can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of thiol, amine, or alkoxy derivatives.

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of deoxy derivatives.

    Hydrolysis: Formation of free hydroxyl groups.

Scientific Research Applications

9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)-: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Medicine: Investigated for its potential therapeutic applications in treating viral infections and certain types of cancer.

    Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)- involves its incorporation into nucleic acids, leading to the disruption of nucleic acid synthesis and function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductase.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl)-
  • 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-D-arabinofuranosyl)-
  • 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-beta-L-xylofuranosyl)-

Uniqueness

The uniqueness of 9H-Purin-6-amine, 9-(5-deoxy-4-C-fluoro-5-iodo-2,3-O-(1-methylethylidene)-alpha-L-lyxofuranosyl)- lies in its specific stereochemistry and the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

151725-76-7

Molecular Formula

C13H15FIN5O3

Molecular Weight

435.19 g/mol

IUPAC Name

9-[(3aS,4S,6R,6aR)-4-fluoro-4-(iodomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]purin-6-amine

InChI

InChI=1S/C13H15FIN5O3/c1-12(2)21-7-8(22-12)13(14,3-15)23-11(7)20-5-19-6-9(16)17-4-18-10(6)20/h4-5,7-8,11H,3H2,1-2H3,(H2,16,17,18)/t7-,8+,11-,13+/m1/s1

InChI Key

VYRZQLHQPLXFQH-DQRYNJFASA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@@](O[C@H]2N3C=NC4=C(N=CN=C43)N)(CI)F)C

Canonical SMILES

CC1(OC2C(O1)C(OC2N3C=NC4=C(N=CN=C43)N)(CI)F)C

Origin of Product

United States

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